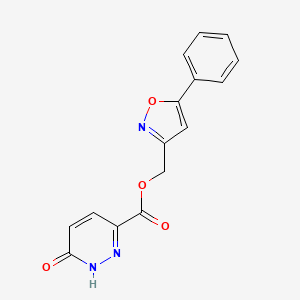
(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, also known as PIMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIMD is a heterocyclic compound that contains isoxazole and pyridazine rings.
Applications De Recherche Scientifique
Synthesis and Characterization
A cornerstone of research involving (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is the development of synthetic routes and characterization of related compounds. The synthesis and characterization of 3, 4-dihydropyrimidin-2-one derivatives, for instance, involve reactions that yield compounds with potential for further chemical modifications and pharmacological exploration (Dey et al., 2022). Similarly, the preparation of isoxazolo[4,5-d]pyridazine derivatives showcases a variety of structural possibilities for the core isoxazole moiety, opening avenues for the synthesis of novel materials or bioactive molecules (Desimoni & Finzi, 1967).
Biological Activities
The exploration of biological activities is a significant area of research for compounds related to (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Several studies have investigated the antimicrobial and antioxidant properties of compounds containing the isoxazole moiety. For example, some synthesized compounds have demonstrated promising antimicrobial activity against a range of bacteria and fungal species, as well as notable antioxidant properties, which could lead to the development of new antimicrobial and antioxidant agents (Badadhe et al., 2013). Another study focusing on regioselectivity of 1,3-dipolar cycloadditions highlights the potential of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives in antimicrobial and anti-inflammatory applications (Zaki et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may belong to the class of organic compounds known as benzanilides
Mode of Action
It is known that benzanilides, to which this compound may belong, generally interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Related compounds have been found to inhibit the jnk2-nf-κb/mapk pathway , which plays a crucial role in inflammation and immune responses. This suggests that the compound might have potential anti-inflammatory effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the potential inhibition of the jnk2-nf-κb/mapk pathway , it can be hypothesized that the compound might have anti-inflammatory effects.
Propriétés
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14-7-6-12(16-17-14)15(20)21-9-11-8-13(22-18-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAOJHXTJXMEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

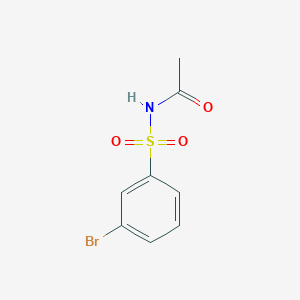
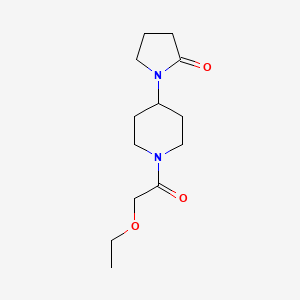
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)
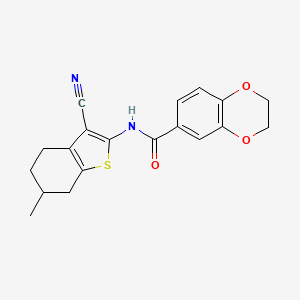
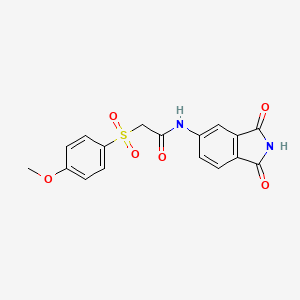
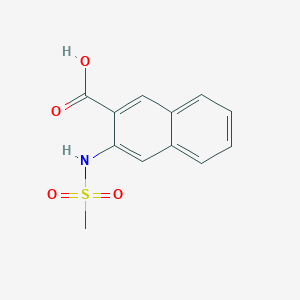

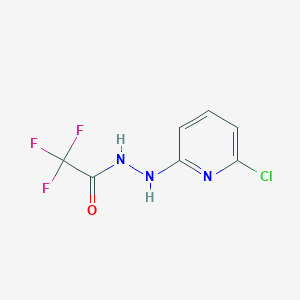
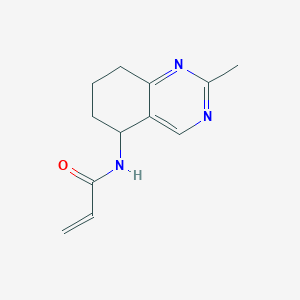
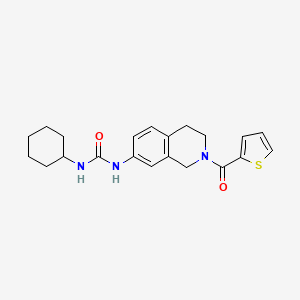

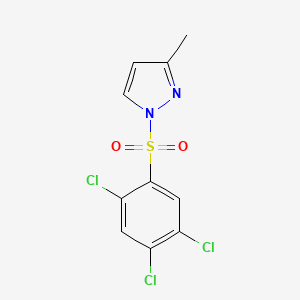
![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)